

An In-Depth Technical Guide to 1-Indanone-5-carboxylic acid

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Compound of Interest

Compound Name: 1-Indanone-5-carboxylic acid

Cat. No.: B1322571

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Indanone-5-carboxylic acid**, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its relevance in the development of therapeutic agents.

Chemical Identity and Nomenclature

IUPAC Name: 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid[1]

Synonyms:

- 1-Oxoindan-5-carboxylic acid[2]
- 2,3-dihydro-1-oxo-1H-indene-5-carboxylic acid
- **1-Indanone-5-carboxylic acid**[1][2][3]

The chemical structure of **1-Indanone-5-carboxylic acid** incorporates a bicyclic indanone core, which is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of **1-Indanone-5-carboxylic acid** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ O ₃	[2][3]
Molecular Weight	176.17 g/mol	[2][3]
Appearance	Solid	[1]
Boiling Point	389.1 °C (Predicted)	[3]
Storage Temperature	Room Temperature, dry	[1][3]
Topological Polar Surface Area (TPSA)	54.37 Å ²	[5]
LogP	1.5137	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bonds	1	[5]

Synthesis and Purification

The primary synthetic route to **1-Indanone-5-carboxylic acid** and its analogs is through the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This reaction is a classic and robust method for constructing the 1-indanone core.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol outlines the synthesis of 1-indanones from 3-arylpropanoic acids, a general method applicable to the synthesis of **1-Indanone-5-carboxylic acid**.

Materials:

- 3-(4-carboxyphenyl)propanoic acid (starting material)
- Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl_3)
- Anhydrous dichloromethane (DCM) or other suitable solvent
- Ice
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-(4-carboxyphenyl)propanoic acid. Purge the flask with an inert gas (e.g., nitrogen or argon).
- **Solvent and Catalyst Addition:** Add an anhydrous solvent such as dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add the cyclizing agent, such as polyphosphoric acid or a Lewis acid like aluminum chloride.
- **Reaction:** Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO_3 solution to quench the reaction. Extract the aqueous layer with dichloromethane multiple times.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 or MgSO_4 . Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like **1-Indanone-5-carboxylic acid**.

General Procedure:

- **Solvent Selection:** Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- **Dissolution:** Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- **Isolation and Drying:** Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them thoroughly.

Analytical Characterization

The structure and purity of **1-Indanone-5-carboxylic acid** are typically confirmed using a combination of spectroscopic techniques.

- **^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed information about the carbon-hydrogen framework of the molecule. The aromatic and aliphatic regions of the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are characteristic of the indanone structure.
- **Infrared (IR) Spectroscopy:** The IR spectrum of a carboxylic acid will prominently display a very broad O-H stretching band from approximately $3300\text{--}2500\text{ cm}^{-1}$ and a strong C=O stretching band between $1760\text{--}1690\text{ cm}^{-1}$.^[6] The ketone carbonyl of the indanone ring will also show a characteristic C=O stretch.

- Mass Spectrometry (MS): Electron ionization mass spectrometry of carboxylic acid derivatives often shows a base peak corresponding to the acylium ion ($R-CO^+$) formed by the cleavage of the C-Y bond.[7][8]

Biological and Medicinal Significance

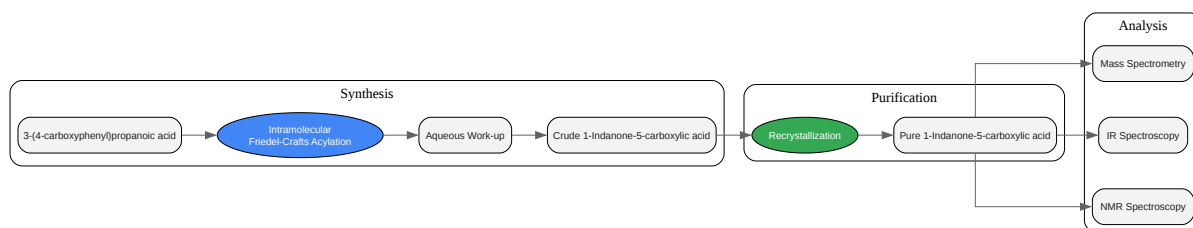
The indanone scaffold is a key structural motif in a variety of pharmacologically active compounds.[4] Derivatives of 1-indanone have shown a broad range of biological activities, including potential as antiviral, anti-inflammatory, analgesic, and anticancer agents.[9]

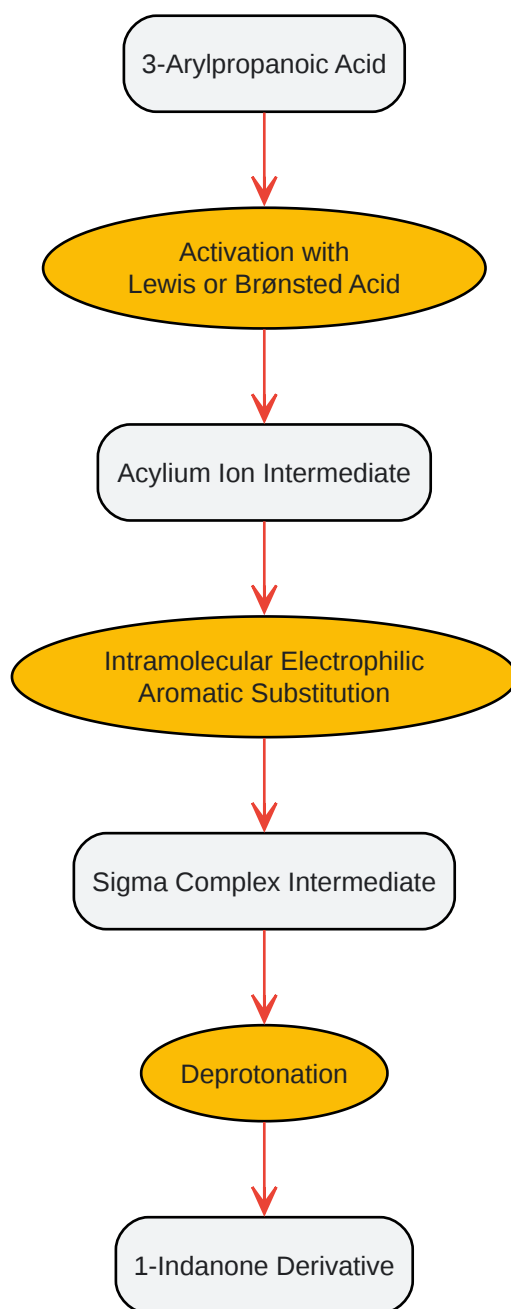
Notably, the indanone core is present in drugs developed for the treatment of neurodegenerative diseases, such as Alzheimer's disease.[4] While specific signaling pathways involving **1-Indanone-5-carboxylic acid** are not extensively documented, its utility as a synthetic intermediate allows for the generation of diverse libraries of indanone derivatives for screening and drug discovery programs. Its structure allows for functionalization that can enhance drug potency and selectivity.[3]

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows related to **1-Indanone-5-carboxylic acid**.

Synthesis and Purification Workflow





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